molecular formula C14H11ClN4O B1662836 Olprinone hydrochloride CAS No. 119615-63-3

Olprinone hydrochloride

Cat. No. B1662836
CAS RN: 119615-63-3
M. Wt: 286.71 g/mol
InChI Key: PWTBMBAQRAOAFF-UHFFFAOYSA-N
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Description

Olprinone hydrochloride, also known as Loprinone hydrochloride, is a cardiotonic agent . It has been marketed in Japan since 1996 . The compound selectively inhibits PDE type III .


Molecular Structure Analysis

The empirical formula of Olprinone hydrochloride is C14H10N4O · HCl . Its molecular weight is 286.72 g/mol . The SMILES string representation of its structure is Cl [H].CC1=C (C=C (C#N)C (=O)N1)c2ccc3nccn3c2 .

Scientific Research Applications

Treatment of Congestive Cardiac Failure

Olprinone Hydrochloride is commonly used in clinical settings to treat congestive cardiac failure due to its inotropic and vasodilating effects . The mechanism of these cardiac effects is attributed to increased cellular concentrations of cAMP .

Reduction of Inflammation and Tissue Injury in Spinal Cord Trauma

Olprinone Hydrochloride has been found to reduce the degree of spinal cord inflammation and tissue injury . It significantly reduces neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis . Moreover, it significantly ameliorates the recovery of hind-limb function .

Attenuation of Acute Inflammatory Response and Apoptosis

Olprinone Hydrochloride attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice . This is achieved by inhibiting PDE type III, which plays a key role in the modulation of secondary injury in the spinal cord .

Promotion of Peripheral Nerve Regeneration

Local application of Olprinone Hydrochloride to the sciatic nerves of rats has been shown to promote peripheral nerve regeneration . This is associated with an increase in heat shock protein (HSP)27 levels in the early stage and in the sciatic nerve 1 week thereafter .

Increase of HSP27 Protein Levels

The local application of Olprinone Hydrochloride to the sciatic nerve increases HSP27 protein levels in DRG in the early stage and in the sciatic nerve 1 week thereafter . Increasing levels of HSP27 appear to result in therapeutic effects .

Pharmacokinetic Study

The analytical validated method was used to determine the plasma concentration of olprinone and a pharmacokinetic study of olprinone hydrochloride hydrate injection . This study involved eight Chinese healthy volunteers .

Mechanism of Action

The main mechanism of action of Olprinone hydrochloride is the selective inhibition of PDE III specific to cAMP . This action is thought to cause an increase in intracellular cAMP levels and peak Ca2+ levels, thereby increasing myocardial contractility .

Safety and Hazards

Olprinone hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

A study indicates that treatment with Olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters . These results suggest a future potential of PDE3 inhibitors, including Olprinone, in the therapy of acute respiratory distress syndrome (ARDS) .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTBMBAQRAOAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045813
Record name Olprinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olprinone hydrochloride

CAS RN

119615-63-3
Record name Olprinone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119615-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olprinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLPRINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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